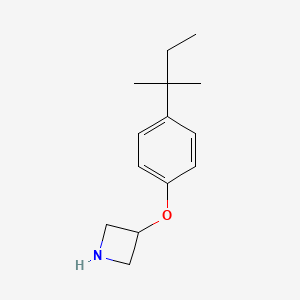

3-(4-(tert-Pentyl)phenoxy)azetidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJKVPQCFJLHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-(tert-Pentyl)phenoxy)azetidine, a novel azetidine derivative with potential applications in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and key reaction mechanisms.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a convergent synthesis strategy. The key steps involve the preparation of a suitable N-protected 3-substituted azetidine precursor and the synthesis of 4-(tert-pentyl)phenol, followed by a coupling reaction to form the desired ether linkage, and a final deprotection step. Two primary routes for the key etherification step are presented: a Williamson ether synthesis and a Mitsunobu reaction.

The overall synthetic pathway is depicted below:

In-Depth Technical Guide: Putative Mechanism of Action of 3-(4-(tert-Pentyl)phenoxy)azetidine

Disclaimer: As of late 2025, detailed pharmacological data and the specific mechanism of action for 3-(4-(tert-Pentyl)phenoxy)azetidine are not extensively documented in publicly available scientific literature or patents. This guide, therefore, presents a putative mechanism of action based on the compound's structural features and the known biological activities of analogous compounds containing azetidine and tert-pentylphenol moieties. The experimental data and pathways described herein are representative examples for a compound of this class and should be considered illustrative.

Introduction

This compound is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 4-tert-pentylphenol group. The azetidine ring is a recognized pharmacophore known for its ability to introduce conformational rigidity and act as a bioisosteric replacement for other cyclic amines like piperidine, often altering metabolic stability and target affinity. The lipophilic tert-pentylphenol moiety suggests potential interactions with hydrophobic pockets within protein targets.

Based on the pharmacology of structurally related compounds, this compound is hypothesized to act as a modulator of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels. The overall structure bears resemblance to ligands that target receptors involved in neurotransmission. This guide outlines a potential mechanism of action, supported by generalized experimental protocols and data representations that would be necessary to validate such a hypothesis.

Putative Molecular Target and Signaling Pathway

The structural characteristics of this compound suggest it may function as a ligand for a G-protein coupled receptor (GPCR). The tert-pentylphenyl group could anchor the molecule in a hydrophobic binding pocket of the receptor, while the polar azetidine nitrogen could form key hydrogen bonds or salt bridges with acidic residues.

If this compound were to act as an antagonist at a Gi-coupled receptor, it would block the binding of the endogenous ligand, thereby preventing the inhibition of adenylyl cyclase. This would lead to a sustained level of intracellular cyclic AMP (cAMP), influencing downstream signaling cascades.

An In-depth Technical Guide on 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature, structure, and key physicochemical properties of 3-(4-(tert-Pentyl)phenoxy)azetidine, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound commonly referred to as this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine .[1] This name precisely describes the molecular architecture, which consists of a central azetidine ring substituted at the 3-position with a phenoxy group. The phenoxy ring is, in turn, substituted at the para-position (position 4) with a tert-pentyl group. The term "tert-pentyl" is a common name; the systematic IUPAC name for this alkyl substituent is "2-methylbutan-2-yl," which is reflected in the formal IUPAC name of the entire molecule.

The structure is characterized by a four-membered saturated nitrogen-containing heterocycle (the azetidine ring) linked via an ether oxygen to a substituted benzene ring. This combination of a strained heterocyclic ring and a bulky, lipophilic aromatic substituent imparts specific steric and electronic properties to the molecule, which are of considerable interest in the design of bioactive compounds and functional materials.

Physicochemical Data

The fundamental physicochemical properties of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine are summarized in the table below. These data are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, reactivity, and potential for intermolecular interactions.

| Identifier | Value | Reference |

| IUPAC Name | 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | [1] |

| Molecular Formula | C14H21NO | [1] |

| Molar Mass | 219.32 g/mol | [1] |

| InChI | 1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups as described by its IUPAC name.

Caption: 2D structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact molecule are proprietary or context-dependent, a general approach for its synthesis can be inferred from established methods for preparing substituted azetidines. A plausible synthetic route would involve the nucleophilic substitution reaction between 3-hydroxyazetidine (or a protected version thereof) and 4-(tert-pentyl)phenol under conditions that favor ether formation.

General Protocol for Etherification:

-

Reactant Preparation: 4-(tert-Pentyl)phenol would be deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding phenoxide.

-

Nucleophilic Substitution: A protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine) or a 3-azetidinyl sulfonate ester (e.g., N-Boc-azetidin-3-yl tosylate) would be added to the phenoxide solution.

-

Reaction Conditions: The reaction mixture would be heated to facilitate the SN2 displacement of the leaving group by the phenoxide, forming the protected ether-linked product.

-

Deprotection and Workup: Following the reaction, the protecting group on the azetidine nitrogen (e.g., a Boc group) would be removed under acidic conditions. The final product would then be isolated and purified using standard techniques such as column chromatography or crystallization.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the structure and purity.[1]

The logical workflow for a potential synthesis is outlined in the diagram below.

Caption: Plausible synthetic workflow for the target compound.

References

The Unexplored Therapeutic Potential of tert-Pentylphenoxy Azetidine Derivatives: A Scientific Frontier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Azetidine derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1][2][3] This technical guide addresses the current landscape of scientific knowledge regarding the biological activity of a specific subclass: tert-pentylphenoxy azetidine derivatives . Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the synthesis, biological evaluation, and mechanism of action for this particular family of compounds.

This guide will, therefore, summarize the known biological activities of structurally related compounds, namely tert-pentylphenoxyalkyl piperazine and tert-amylphenoxyalkyl (homo)piperidine derivatives, to provide a foundational understanding for future research in this area. Additionally, a general overview of the diverse pharmacological effects of other azetidine derivatives will be presented to highlight the potential of the azetidine core in medicinal chemistry.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its strained ring system imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2] Azetidine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) active agents.[1][3][4]

The "tert-pentylphenoxy" moiety is a lipophilic group that can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and receptor interactions. The combination of this group with the azetidine core represents an unexplored area of chemical space with the potential for novel biological activities.

Biological Activity of Structurally Related Compounds

While specific data on tert-pentylphenoxy azetidine derivatives is unavailable, research on analogous structures with piperazine and piperidine cores offers valuable insights into the potential biological targets for this class of compounds.

Histamine H3 Receptor Antagonism

A significant body of research has focused on tert-butyl and tert-pentyl phenoxyalkylamine derivatives with a piperazine core as potent histamine H3 receptor (H3R) ligands.[5][6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonists of this receptor are being investigated for their potential in treating neurological and psychiatric disorders.

Quantitative Data on Related Piperazine Derivatives

| Compound ID | Structure | Target | Assay | Activity (Ki in nM) | Reference |

| 4 | 4-pyridyl derivative | Human Histamine H3 Receptor | Radioligand Binding | 16.0 - 120 | [5][6] |

| 10 | 4-pyridyl derivative | Human Histamine H3 Receptor | Radioligand Binding | 16.0 - 120 | [5][6] |

| 16 | 4-pyridyl derivative | Human Histamine H3 Receptor | Radioligand Binding | 16.0 - 120 | [5][6] |

| 22 | 4-pyridyl derivative | Human Histamine H3 Receptor | Radioligand Binding | 16.0 - 120 | [5][6] |

Experimental Protocol: Histamine H3 Receptor Binding Assay

A detailed experimental protocol for a histamine H3 receptor binding assay, as is typical in the field, would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells).

-

Radioligand: A radiolabeled ligand, such as [3H]-Nα-methylhistamine, is used to bind to the receptor.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H3 Receptor Antagonism

Histamine H3 receptor antagonists block the inhibitory effect of histamine on neurotransmitter release. This leads to an increased release of histamine and other neurotransmitters like acetylcholine and dopamine, which is thought to underlie their pro-cognitive and wake-promoting effects.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Azetidine Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted azetidine compounds, focusing on their synthesis, biological evaluation, and application in modern drug discovery. The unique structural features of the azetidine ring, a four-membered nitrogen-containing heterocycle, offer a compelling scaffold for the design of novel therapeutics with improved physicochemical and pharmacological properties. This guide is intended to serve as a valuable resource for researchers actively engaged in the exploration of this promising class of compounds.

Biological Activity of Substituted Azetidines

Substituted azetidines have demonstrated a wide range of biological activities, targeting various enzymes and signaling pathways implicated in numerous diseases. This section summarizes the quantitative data for several key classes of biologically active azetidines.

Azetidine-based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a pivotal role in cancer cell proliferation, survival, and metastasis. A series of potent (R)-azetidine-2-carboxamide analogues have been developed as direct inhibitors of STAT3.[1]

| Compound | EMSA IC₅₀ (µM) vs. STAT3 | Cell Viability EC₅₀ (µM) in MDA-MB-231 cells | Cell Viability EC₅₀ (µM) in MDA-MB-468 cells |

| 5a | 0.55 | >10 | >10 |

| 5o | 0.38 | >10 | >10 |

| 8i | 0.34 | >10 | >10 |

| 7e | 1.1 | 1.9 | 1.8 |

| 7f | 1.3 | 1.2 | 1.1 |

| 7g | 1.2 | 0.9 | 1.0 |

| 9k | 0.98 | 1.6 | 1.5 |

Table 1: In vitro and cellular activity of selected azetidine-based STAT3 inhibitors.[1][2]

Azetidine-Containing TZT-1027 Analogues as Antitumor Agents

A series of analogues of the potent antitumor agent TZT-1027 (soblidotin) were synthesized, incorporating a 3-aryl-azetidine moiety. These compounds exhibited significant antiproliferative activity against various cancer cell lines.

| Compound | Antiproliferative IC₅₀ (nM) in A549 cells | Antiproliferative IC₅₀ (nM) in HCT116 cells |

| 1a | 2.2 | 2.1 |

| 1b | 3.5 | 3.1 |

| 1c | 4.1 | 3.8 |

| 1d | 5.6 | 4.9 |

| 1e | 7.3 | 6.5 |

| 1f | 9.8 | 8.7 |

| 1g | 12.4 | 11.2 |

| 1h | 15.1 | 13.9 |

| 1i | 20.3 | 18.5 |

Table 2: Antiproliferative activity of 3-aryl-azetidine containing TZT-1027 analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key substituted azetidine scaffold and the biological evaluation of its activity.

Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors

The synthesis of the (R)-azetidine-2-carboxamide core is a critical step in the development of potent STAT3 inhibitors. The following is a representative experimental protocol.

General Procedure for the Synthesis of 3-Aryl-Azetidines:

-

To a solution of sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

-

Dilute the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield the sulfonylhydrazide.

-

To a solution of the sulfonylhydrazide (1.0 equiv) in methanol (0.5 M), add the desired ketone (1.0 equiv).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

The resulting sulfonylhydrazones are then carried forward to the next step.

Coupling and Deprotection:

-

Dissolve the Boc-protected 3-aryl-azetidine (1 equiv.) in a 1:1 (v/v) mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Concentrate the reaction in vacuo and azeotrope with dichloromethane three times to obtain the trifluoroacetate salt.

-

To a stirring solution of N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in dry dichloromethane at 0 °C, sequentially add HATU (1.5 equiv.).

-

After 10 minutes, add the previously prepared trifluoroacetate salt dissolved in dichloromethane to the reaction mixture, followed by the addition of DIPEA (3 equiv.).

-

The final deprotection of the Boc group is achieved with TFA to yield the target compounds.

Biological Evaluation of STAT3 Inhibitors

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

-

Prepare nuclear extracts from NIH3T3/v-Src fibroblasts, which contain activated STAT3.

-

Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.

-

Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to activated STAT3.

-

Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography and quantify using densitometry (e.g., ImageJ).

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.[1]

Cell Viability Assay (MTT Assay):

-

Seed human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates.

-

After cell attachment, treat the cells with various concentrations of the azetidine compounds for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the EC₅₀ values from the dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the development of substituted azetidine compounds.

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine compounds.

Caption: A generalized workflow for the discovery and development of novel drugs.

References

An In-depth Technical Guide to 3-(4-(tert-Pentyl)phenoxy)azetidine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the azetidine derivative, 3-(4-(tert-Pentyl)phenoxy)azetidine. This compound has been identified as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid biosynthesis, making it a molecule of significant interest for the development of therapeutics targeting metabolic disorders. This document details the synthetic protocols, quantitative biological data, and the relevant signaling pathways associated with this compound.

Introduction and Historical Context

The discovery of this compound is rooted in the search for novel therapeutic agents for metabolic diseases. The compound emerged from a drug discovery program at Boehringer Ingelheim and was first disclosed in a patent application filed on December 20, 2011. The inventors credited on the patent are Peter R. PRESSER, Matthias ECKHARDT, Frank HIMMELSBACH, Michael MARK, Leo J. MERZ, and Anja K. PEUKERT.

The primary innovation behind this and related azetidine derivatives was the identification of their potent inhibitory activity against Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the regulation of fatty acid metabolism, and its inhibition is a promising strategy for the treatment of conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The patent highlights the potential of these compounds to address the growing global health burden of metabolic disorders.

Chemical Synthesis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The general methodology involves the reaction of a protected 3-hydroxyazetidine with a corresponding phenol. The following is a detailed experimental protocol derived from the general procedures outlined in patent WO2013098373A1.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate

-

4-(tert-Pentyl)phenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Mitsunobu Reaction:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and 4-(tert-pentyl)phenol (1.2 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

-

-

Deprotection:

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M).

-

Add trifluoroacetic acid (TFA) (10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Biological Activity

This compound is a potent inhibitor of both human isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of the compound against human ACC1 and ACC2, as reported in patent WO2013098373A1.

| Compound | hACC1 IC50 (nM) | hACC2 IC50 (nM) |

| This compound | 15 | 29 |

Data sourced from patent WO2013098373A1.

Experimental Protocol: In Vitro ACC Inhibition Assay

The inhibitory activity of the compound was determined using a radiochemical assay that measures the incorporation of [14C]bicarbonate into malonyl-CoA.

Materials:

-

Recombinant human ACC1 and ACC2 enzymes

-

Acetyl-CoA

-

ATP

-

[14C]Sodium bicarbonate

-

Potassium glutamate

-

Magnesium chloride

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (pH 7.5)

-

Test compound (this compound)

-

Scintillation cocktail

-

Microplates

-

Scintillation counter

Procedure:

-

Prepare a reaction buffer containing Tris-HCl (pH 7.5), potassium glutamate, MgCl2, and DTT.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the recombinant human ACC1 or ACC2 enzyme to the wells.

-

Initiate the enzymatic reaction by adding a substrate mixture containing acetyl-CoA, ATP, and [14C]sodium bicarbonate.

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

Terminate the reaction by adding an acidic solution.

-

Transfer the reaction mixture to a filter plate to capture the [14C]malonyl-CoA.

-

Wash the filter plate to remove unincorporated [14C]bicarbonate.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathway

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in the de novo synthesis of fatty acids. Malonyl-CoA also plays a crucial regulatory role in fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).

There are two main isoforms of ACC in mammals:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It is mainly involved in fatty acid synthesis.

-

ACC2: Associated with the outer mitochondrial membrane and is thought to primarily regulate fatty acid oxidation.

By inhibiting both ACC1 and ACC2, this compound can simultaneously decrease the synthesis of new fatty acids and promote their oxidation, leading to a reduction in lipid accumulation.

Acetyl-CoA Carboxylase Signaling Pathway

Caption: Acetyl-CoA Carboxylase (ACC) signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and In Vitro Testing

Caption: Workflow from synthesis to in vitro biological evaluation.

Conclusion

This compound is a potent, dual inhibitor of ACC1 and ACC2, representing a valuable lead compound in the development of therapeutics for metabolic diseases. Its discovery by researchers at Boehringer Ingelheim has paved the way for further investigation into the therapeutic potential of azetidine-based ACC inhibitors. The synthetic route is accessible through established chemical transformations, and its biological activity is well-characterized by in vitro assays. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules.

Methodological & Application

Application Notes and Protocols for 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential biological evaluation of 3-(4-(tert-Pentyl)phenoxy)azetidine. Given the novelty of this specific molecule, the biological protocols and corresponding data are presented as predictive models based on the activities of structurally related compounds.

Introduction

Azetidine moieties are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their unique four-membered ring structure imparts a favorable combination of metabolic stability and conformational rigidity, allowing for precise tuning of pharmacological properties.[1][2] The incorporation of a phenoxy-azetidine core, substituted with a lipophilic tert-pentyl group, presents a novel chemical entity with potential for diverse biological activities, including but not limited to anticancer, anti-inflammatory, and CNS-related applications.[3][4] These protocols outline the synthesis of this compound and propose initial biological screening assays to elucidate its pharmacological profile.

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on standard nucleophilic substitution reactions.[5]

Materials and Reagents

-

4-(tert-Pentyl)phenol

-

1-Boc-3-iodoazetidine (or 1-Boc-3-tosyloxyazetidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Silica gel for column chromatography

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine

-

To a solution of 4-(tert-pentyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of 1-Boc-3-iodoazetidine (1.2 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 10-30% EtOAc in hexanes) to yield 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine.

Step 2: Boc-Deprotection to Yield this compound

-

Dissolve the purified product from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the final product, this compound.

Characterization

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Biological Evaluation Protocols

Based on the known biological activities of azetidine derivatives and molecules containing the tert-pentylphenoxy moiety, we propose the following screening protocols.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Histamine H₃ Receptor (H₃R) Binding Assay

This protocol evaluates the compound's affinity for the H₃ receptor, a common target for CNS-active compounds.[6]

Protocol:

-

Membrane Preparation: Use commercially available cell membranes expressing the human H₃ receptor.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Kᵢ value by analyzing the competition binding data using non-linear regression.

Hypothetical Data Presentation

The following tables represent plausible, hypothetical data that could be generated from the experimental protocols described above.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 28.5 ± 3.1 |

| MCF-7 (Breast Cancer) | 11.7 ± 1.5 |

| HEK293 (Normal Kidney) | > 100 |

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Kᵢ (nM) |

| Histamine H₃ Receptor | 85 ± 9 |

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for this compound.

Proposed Biological Screening Workflow

Caption: Workflow for the initial biological evaluation of the target compound.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmchemsci.com [jmchemsci.com]

- 5. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis [mdpi.com]

Application Notes and Protocols: 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-(tert-Pentyl)phenoxy)azetidine is a novel heterocyclic compound with potential for therapeutic applications. The azetidine scaffold is a key feature in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and central nervous system effects.[1][2][3][4] The incorporation of a bulky tert-pentylphenoxy group suggests potential for specific interactions with biological targets, warranting further investigation into its pharmacological profile. These application notes provide a comprehensive overview of the potential therapeutic applications, proposed mechanisms of action, and detailed protocols for the synthesis and biological evaluation of this compound.

Potential Therapeutic Applications

The structural motifs present in this compound suggest several potential therapeutic avenues:

-

Antimicrobial Agent: Azetidine derivatives have demonstrated notable antibacterial and antifungal properties.[1][2] The strained four-membered ring can be crucial for interacting with bacterial enzymes.[5] The lipophilic tert-pentylphenoxy moiety may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

-

Anti-Inflammatory Agent: Certain azetidin-2-one derivatives have shown significant anti-inflammatory effects, comparable to established drugs like indomethacin.[3] The mechanism may involve the inhibition of inflammatory mediators.

-

CNS Disorders: The azetidine ring is a feature in compounds targeting the central nervous system.[6] Depending on its ability to cross the blood-brain barrier, this compound could be explored for conditions such as epilepsy or neurodegenerative diseases.[7]

-

Antimalarial Agent: Bicyclic azetidines have been identified as potent antimalarial agents, targeting specific enzymes in Plasmodium falciparum.[8][9]

Proposed Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on its chemical structure, several hypotheses can be proposed:

-

Enzyme Inhibition: The strained azetidine ring could act as a reactive pharmacophore, forming covalent or non-covalent bonds with the active sites of key enzymes in pathogens or inflammatory pathways.

-

Receptor Modulation: The phenoxy group, substituted with a bulky alkyl group, may facilitate binding to specific receptor pockets, potentially modulating their activity.

-

Ion Channel Interaction: The overall lipophilicity and the presence of the nitrogen-containing heterocycle could allow for interaction with ion channels, a mechanism relevant in CNS-related activities.

Quantitative Data Summary

As of the date of this document, specific quantitative biological data for this compound is not publicly available. The following table provides a template for summarizing key in vitro data that should be generated during its evaluation.

| Assay Type | Target | Metric | Value | Reference Compound | Reference Value |

| Antibacterial | S. aureus | MIC (µg/mL) | TBD | Ampicillin | TBD |

| Antibacterial | E. coli | MIC (µg/mL) | TBD | Ampicillin | TBD |

| Anti-inflammatory | COX-2 | IC50 (µM) | TBD | Celecoxib | TBD |

| Cytotoxicity | HeLa Cells | CC50 (µM) | TBD | Doxorubicin | TBD |

TBD: To be determined

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the nucleophilic substitution of a leaving group on the azetidine ring with 4-(tert-pentyl)phenol.

Materials:

-

1-Boc-3-hydroxyazetidine

-

4-(tert-Pentyl)phenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Mitsunobu Reaction:

-

To a solution of 1-Boc-3-hydroxyazetidine (1 eq), 4-(tert-pentyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine.

-

-

Boc Deprotection:

-

Dissolve the purified 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Potential signaling pathways modulated by the compound.

References

- 1. jnsparrowchemical.com [jnsparrowchemical.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 8. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp<sup>3</sup>)–H Arylation | Performance Analytics [scinapse.io]

Application Notes and Protocols for the Solubilization of 3-(4-(tert-Pentyl)phenoxy)azetidine for In-Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(tert-Pentyl)phenoxy)azetidine is a small molecule of interest in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a lipophilic tert-pentyl group, suggests that it is likely to have low aqueous solubility, a common challenge for in-vitro and in-vivo testing.[1][2] Proper dissolution and handling are critical to obtain accurate and reproducible results in biological assays. These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of in-vitro experimental settings. The primary method described utilizes Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for dissolving both polar and nonpolar compounds in drug discovery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The high lipophilicity, as suggested by its structure, is a key factor influencing its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Key Structural Features | Azetidine ring, phenoxy group, tert-pentyl substituent | [1] |

| Predicted Property | High lipophilicity | [1] |

Experimental Protocols

Materials

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

-

Sterile, nuclease-free water

-

Aqueous buffer or cell culture medium relevant to the in-vitro assay (e.g., Phosphate Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is then used to prepare working solutions for in-vitro assays.

-

Calculate the required mass:

-

Molecular Weight (MW) = 219.32 g/mol

-

To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 219.32 g/mol x 1000 mg/g = 2.1932 mg

-

-

-

Weigh the compound:

-

Carefully weigh out approximately 2.2 mg of this compound into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of DMSO to the microcentrifuge tube containing the compound.

-

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid has dissolved.

-

If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

-

-

Storage:

-

Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM DMSO stock solution into the appropriate aqueous buffer or cell culture medium. It is crucial to be aware of the final DMSO concentration in the assay, as high concentrations can be toxic to cells.[3]

-

Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your specific assay. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

-

Perform serial dilutions:

-

Prepare an intermediate dilution of the 10 mM stock in DMSO if necessary.

-

Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium.

-

Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.

-

Example: To prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

-

Solubility Considerations and Best Practices

-

Kinetic vs. Equilibrium Solubility: The protocol above describes the preparation of a kinetically soluble formulation, where a supersaturated solution might be formed initially.[4][5] For some applications, determining the equilibrium solubility might be necessary. This involves incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours), followed by filtration or centrifugation to remove undissolved material, and then quantifying the concentration in the supernatant.[4]

-

Precipitation: Due to the lipophilic nature of the compound, it may precipitate when diluted into aqueous solutions. Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation strategy.

-

Solvent Effects: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples, to account for any effects of the solvent on the biological system.[3]

Diagrams

Caption: Workflow for the preparation of this compound solutions.

Caption: Logical flow for the use of the dissolved compound in a typical in-vitro assay.

References

- 1. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules in drug discovery, recognized for their ability to introduce desirable physicochemical properties and novel structural motifs.[1][2][3] The compound 3-(4-(tert-Pentyl)phenoxy)azetidine, with its distinct combination of a rigid azetidine core and a lipophilic tert-pentylphenoxy group, presents an interesting candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets.[4] This document provides detailed application notes and protocols for the utilization of this compound in a typical HTS workflow, using a hypothetical G-Protein Coupled Receptor (GPCR), "Target X," as an illustrative example. The methodologies described herein are broadly applicable and can be adapted for other target classes such as enzymes or ion channels.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. The tert-pentyl group contributes to high lipophilicity, which may influence its interaction with hydrophobic binding pockets of target proteins.[4]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Substituent | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | tert-Pentyl (para) | C14H21NO | 219.32 | High lipophilicity, steric bulk |

| 3-[4-(Trifluoromethyl)phenoxy]azetidine | CF₃ (para) | C10H10F3NO | 217.19 | Increased electronegativity, potential for altered metabolic stability |

| 3-(4-Chlorophenoxy)azetidine hydrochloride | Cl (para) | C9H11ClNO | 184.64 | Electron-withdrawing, influences pKa |

| 3-(3-Methylphenoxy)azetidine hydrochloride | Methyl (meta) | C10H14ClNO | 199.68 | Reduced steric hindrance compared to tert-pentyl analog |

Data for related analogs are included for comparative purposes.[4]

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from initial assay development to hit confirmation and validation.[5]

Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

-

Compound Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvent Selection: Due to its predicted lipophilicity, dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the compound.

-

Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

-

Storage: Store the 10 mM stock solution at -20°C in tightly sealed, low-binding microcentrifuge tubes. For working plates, create intermediate dilutions in DMSO.

Protocol 2: High-Throughput Screening Assay (Hypothetical GPCR Target X)

This protocol describes a cell-based assay using a calcium mobilization readout, a common method for screening GPCRs that signal through the Gq pathway.

Materials:

-

HEK293 cells stably expressing the hypothetical "Target X" GPCR.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

384-well black, clear-bottom assay plates.

-

Agonist for Target X (for antagonist screening mode).

-

Automated liquid handling systems and a plate reader capable of kinetic fluorescence measurements.

Procedure:

-

Cell Plating:

-

Culture HEK293-Target X cells to 70-80% confluency.

-

Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the Fluo-8 AM dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare a daughter plate containing this compound and control compounds diluted in assay buffer to 4X the final desired concentration.

-

Using an automated liquid handler, transfer 10 µL of the compound solution from the daughter plate to the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Signal Detection (Antagonist Mode):

-

Prepare a solution of the Target X agonist at a concentration that elicits an 80% maximal response (EC80).

-

Place the assay plate in a fluorescence plate reader (e.g., FLIPR, PHERAstar).

-

Initiate kinetic reading and, after establishing a baseline, add 10 µL of the EC80 agonist solution to each well.

-

Continue reading the fluorescence signal for 60-120 seconds.

-

-

Data Analysis:

-

Calculate the percent inhibition for each well containing the test compound relative to the positive (agonist only) and negative (buffer only) controls.

-

Hits are typically defined as compounds that produce an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the neutral controls).

-

Data Presentation

The results of the HTS and subsequent hit validation experiments should be presented in a clear and concise manner.

Table 2: Hypothetical Primary HTS Data for this compound

| Parameter | Value |

| Screening Concentration | 10 µM |

| Percent Inhibition | 85.2% |

| Z'-factor | 0.78 |

| Signal-to-Background Ratio | 12.5 |

Table 3: Hypothetical Dose-Response Data for this compound against Target X

| Parameter | Value |

| IC50 | 0.25 µM |

| Hill Slope | 1.1 |

| R² | 0.992 |

Visualization of Signaling Pathway

The hypothetical Target X is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade leading to an increase in intracellular calcium.

Figure 2: A simplified signaling pathway for a Gq-coupled GPCR, "Target X".

Conclusion

This compound represents a promising scaffold for drug discovery efforts. The protocols and application notes provided here offer a framework for its evaluation in high-throughput screening campaigns. Through systematic screening and hit validation, the therapeutic potential of this and related azetidine derivatives can be effectively explored. It is crucial to perform secondary and orthogonal assays to confirm the activity and elucidate the mechanism of action of any identified hits.[6]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. drugtargetreview.com [drugtargetreview.com]

standard operating procedure for handling 3-(4-(tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-(tert-Pentyl)phenoxy)azetidine is a research chemical. Its toxicological and pharmacological properties have not been fully investigated. This document provides a standard operating procedure for handling and preliminary investigation based on available data for the compound and structurally related azetidine derivatives. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] Their rigid, strained ring structure provides a unique scaffold that can impart favorable physicochemical and pharmacological properties to bioactive molecules.[2][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, antimicrobial, and central nervous system effects.[1][6] this compound is a specific derivative with potential applications as a building block in the synthesis of novel therapeutic agents and agrochemicals.[7] This document outlines the standard procedures for handling, characterization, and preliminary biological evaluation of this compound.

Physicochemical Data

A summary of the known physicochemical properties of this compound and a related analogue are presented in Table 1 for comparative purposes.

| Property | This compound | 3-[4-(Trifluoromethyl)phenoxy]azetidine |

| Molecular Formula | C14H21NO | C10H10F3NO |

| Molar Mass ( g/mol ) | 219.32 | 217.19 |

| Appearance | Not explicitly stated; likely a solid or oil | Not explicitly stated |

| Boiling Point (°C) | Not explicitly stated | 257 |

| Density (g/cm³) | Not explicitly stated | 1.277 |

| Key Characteristics | High lipophilicity, steric bulk from the tert-pentyl group | Electron-withdrawing nature of the trifluoromethyl group |

Data for this compound and its analogue are sourced from Benchchem.[7]

Health and Safety

The hazards of this compound have not been fully elucidated. However, based on the general reactivity of azetidines and related phenoxy compounds, the following precautions should be taken. Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage.[8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for the preliminary characterization and biological evaluation of this compound. These are general protocols and may require optimization.

Objective: To determine the aqueous solubility of this compound, a critical parameter for its potential as a drug candidate.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

2.0 mL microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Create a calibration curve by preparing a series of known concentrations of the compound in 50% acetonitrile/water.

-

Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

-

Incubate the tubes at room temperature (or 37°C) for 24 hours with constant agitation (e.g., on a shaker or rotator) to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with an equal volume of acetonitrile.

-

Analyze the concentration of the dissolved compound in the supernatant using the pre-established HPLC calibration curve.

-

The determined concentration represents the aqueous solubility of the compound.

Objective: To assess the cytotoxic potential of this compound against a selected cancer cell line (e.g., A549, a human lung carcinoma cell line often used in testing azetidine analogues).[11][12]

Materials:

-

A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48 hours in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Experimental Workflows

Given that azetidine derivatives have shown a wide range of biological activities, this compound could potentially interact with various cellular targets. For instance, some phenoxyalkyl amine derivatives have been investigated as histamine H3 receptor ligands with anticonvulsant activity.[13] The workflow for investigating such a compound would typically follow a logical progression from synthesis to in vivo studies.

Diagrams:

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Caption: General experimental workflow for a novel chemical entity.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 8. chemos.de [chemos.de]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 12. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(4-(tert-Pentyl)phenoxy)azetidine in Cell Culture

Disclaimer: As of the latest literature search, specific experimental data regarding the use of 3-(4-(tert-Pentyl)phenoxy)azetidine in cell culture, including established dosages and mechanisms of action, is not publicly available. The following application notes and protocols are therefore provided as a generalized framework for the initial characterization of a novel small molecule with this structure. The proposed concentration ranges and experimental designs are based on data from structurally related azetidine derivatives and should be adapted based on empirical results.

Introduction

Azetidine-containing compounds represent a class of synthetic molecules with diverse biological activities. Their strained four-membered ring structure often imparts unique pharmacological properties.[1][2][3] This document outlines a series of protocols for the initial in vitro characterization of this compound, a novel compound with potential biological activity. The provided methodologies cover essential preliminary steps, including determining an appropriate dosage range through cytotoxicity assays and a hypothetical functional assay to explore its mechanism of action.

Data Presentation

Table 1: Proposed Initial Concentration Range for In Vitro Experiments

| Parameter | Recommended Range | Rationale |

| Stock Solution Concentration | 10-50 mM in DMSO | Standard practice for dissolving small molecules for in vitro use. |

| Initial Cytotoxicity Screening | 0.1 µM - 100 µM | Broad range to identify the concentration at which the compound affects cell viability. |

| Subsequent Functional Assays | 0.5 µM - 20 µM | Based on typical effective concentrations of other biologically active azetidine derivatives.[4] |

Table 2: Example Data from a Hypothetical Cytotoxicity Assay (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 95.2 ± 4.8 |

| 10 | 88.9 ± 6.2 |

| 25 | 65.4 ± 7.1 |

| 50 | 42.1 ± 5.9 |

| 100 | 15.3 ± 3.3 |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Compound Handling: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 2.05 mg of this compound (MW: 205.3 g/mol ) in 1 mL of sterile dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Determination of Cytotoxicity using an MTT Assay

-

Cell Seeding:

-

Culture a suitable cell line (e.g., HEK293, SH-SY5Y) in appropriate media until approximately 80% confluent.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).

-

Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

-

Mandatory Visualizations

Caption: Experimental Workflow for Cytotoxicity Assessment.

References

- 1. This compound | 1220016-28-3 | Benchchem [benchchem.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 3-(4-(tert-Pentyl)phenoxy)azetidine

These application notes provide detailed protocols for the purification of 3-(4-(tert-Pentyl)phenoxy)azetidine, a key intermediate in pharmaceutical research and development. The described techniques are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for subsequent applications.

Overview of Purification Strategies

The purification of this compound and related azetidine derivatives typically involves one or a combination of the following techniques:

-

Silica Gel Column Chromatography: A widely used method for the separation of the desired compound from reaction byproducts and unreacted starting materials.

-

Recrystallization: An effective technique for purifying solid compounds to a high degree of purity.

-

Analytical Chromatography: Essential for assessing the purity of the final compound and for impurity profiling.

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a primary method for the purification of azetidine derivatives.[1][2][3][4][5] The choice of eluent is critical and often requires optimization based on the polarity of the specific compound and its impurities.

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. The elution can be performed isocratically or using a gradient.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Exemplary Solvent Systems for Azetidine Derivative Purification

| Azetidine Derivative Class | Eluent System | Reference |

| General Azetidine Derivatives | n-hexane / Dichloromethane | [1] |

| General Azetidine Derivatives | n-hexane / Ethyl Acetate | [1][4] |

| General Azetidine Derivatives | Dichloromethane / Ethyl Acetate | [1] |

| General Azetidine Derivatives | Dichloromethane / Methanol | [1] |

Note: The optimal solvent system for this compound should be determined empirically using TLC analysis.

Purification by Recrystallization

Recrystallization is a powerful technique for the final purification of solid this compound, assuming a suitable solvent can be found.[6]

Protocol:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the pure compound.

-

Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Quality Control and Impurity Profiling

Analytical techniques are crucial for determining the purity of the final product and identifying any remaining impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Photodiode Array (PDA) detector is recommended for assessing the purity and identifying non-volatile byproducts.[7]

Protocol:

-

Column: Utilize a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution, for example, with acetonitrile and water.

-

Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths.

-

Analysis: The purity is determined by the relative peak area of the main product. Retention time limits can be set to identify known impurities, such as tert-pentylphenol byproducts.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for the identification of volatile impurities that may not be detected by HPLC.[7]

Protocol:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Injection: Inject the sample into the GC system.

-

Separation: Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Detection and Identification: The separated components are detected and identified by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This is particularly useful for identifying low-molecular-weight impurities like those derived from chloroacetyl chloride.[7]

Table 2: Summary of Analytical Techniques for Quality Control

| Technique | Purpose | Key Parameters | Potential Impurities Detected | Reference |

| HPLC-PDA | Purity assessment and non-volatile impurity profiling | C18 column, acetonitrile/water gradient | tert-pentylphenol byproducts | [7] |